molecular formula C13H16O3S2 B14614865 [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 60246-54-0

[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid

Cat. No.: B14614865
CAS No.: 60246-54-0
M. Wt: 284.4 g/mol
InChI Key: BKXQGSJSYSCZEC-UHFFFAOYSA-N
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Description

[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a unique combination of functional groups, including a butoxybenzene moiety, a carbothioyl group, and a sulfanylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid typically involves multiple steps, starting with the preparation of the butoxybenzene derivative. This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting butoxybenzene is then subjected to a Friedel-Crafts acylation reaction with thioacetic acid to introduce the carbothioyl group. Finally, the sulfanylacetic acid moiety is introduced through a nucleophilic substitution reaction using chloroacetic acid and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Chloroacetic acid, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted acetic acids

Mechanism of Action

The mechanism of action of [(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxybenzene-1-carbothioyl)sulfanyl]acetic acid
  • [(4-Ethoxybenzene-1-carbothioyl)sulfanyl]acetic acid
  • [(4-Propoxybenzene-1-carbothioyl)sulfanyl]acetic acid

Uniqueness

[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to its butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its methoxy, ethoxy, and propoxy analogs .

Properties

CAS No.

60246-54-0

Molecular Formula

C13H16O3S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-butoxybenzenecarbothioyl)sulfanylacetic acid

InChI

InChI=1S/C13H16O3S2/c1-2-3-8-16-11-6-4-10(5-7-11)13(17)18-9-12(14)15/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

BKXQGSJSYSCZEC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=S)SCC(=O)O

Origin of Product

United States

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